![molecular formula C19H14F6N4O2 B2842397 N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide CAS No. 866008-33-5](/img/structure/B2842397.png)
N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds have been synthesized and evaluated for their biological activities, particularly as anticancer agents .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves a series of reactions, and their structures are established by NMR and MS analysis . The exact synthesis process for “N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide” is not specified in the available literature.Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide”, is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Further details about the specific molecular structure of this compound are not available in the retrieved papers.Scientific Research Applications
Anticancer Activity
The synthesis and evaluation of novel 1,2,4-triazole derivatives have revealed their potential as anticancer agents . Specifically, compounds derived from this structure have been tested against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d demonstrated promising cytotoxic activity, with IC50 values lower than 12 μM against the Hela cell line. Furthermore, these derivatives exhibited selectivity, sparing normal cells while targeting cancerous ones .
Antimicrobial Properties
While the primary focus has been on cancer research, 1,2,4-triazole hybrids have also shown antimicrobial potential . For instance, certain derivatives containing this scaffold displayed good antimicrobial activity against various pathogens .
Strigolactone Biosynthesis Inhibition
Recent work has explored the use of 1,2,4-triazole derivatives as strigolactone biosynthesis inhibitors . These compounds may play a role in regulating plant growth and development. Understanding their binding modes and mechanisms of action can provide insights into plant signaling pathways .
Other Applications
Beyond the mentioned fields, researchers continue to investigate additional applications for this intriguing compound. These may include its potential as an enzyme inhibitor, ligand for protein binding, or even as a building block for novel materials.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-[2-(1,2,4-triazol-1-yl)ethoxy]phenyl]-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F6N4O2/c20-18(21,22)13-7-12(8-14(9-13)19(23,24)25)17(30)28-15-1-3-16(4-2-15)31-6-5-29-11-26-10-27-29/h1-4,7-11H,5-6H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWHMFLUVKSPSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OCCN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.